

2-tert-Butyl-4-hydroxyanisole-d3 molecular weight

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Compound of Interest

Compound Name: 2-tert-Butyl-4-hydroxyanisole-d3

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An In-depth Technical Guide on **2-tert-Butyl-4-hydroxyanisole-d3**: Properties and Applications

This technical guide provides a comprehensive overview of **2-tert-Butyl-4-hydroxyanisole-d3**, a deuterated analog of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of butylated hydroxyanisole (BHA), a widely used antioxidant in food, cosmetics, and pharmaceuticals.[1][2][3] Its deuterated form, **2-tert-Butyl-4-hydroxyanisole-d3**, serves as a valuable internal standard for analytical and pharmacokinetic research.[4] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based analyses, thereby enhancing the accuracy of quantification in biological matrices.[4]

Molecular Weight Data

The key physical property differentiating **2-tert-Butyl-4-hydroxyanisole-d3** from its non-deuterated counterpart is its molecular weight. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, specifically on the methoxy group, as indicated by its IUPAC name: 3-(tert-butyl)-4-(methoxy-d3)phenol.[4]



| Compound | Chemical Formula | Molecular Weight (g/mol) |
|--------------------------------------|------------------|----------------------------|
| 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | 180.24, 180.25[5][6] |
| 2-tert-Butyl-4-hydroxyanisole- d3 | C11H13D3O2 | 183.26[4][7] |

Experimental Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

The primary application of **2-tert-Butyl-4-hydroxyanisole-d3** is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its use.

Objective: To accurately quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

- 2-tert-Butyl-4-hydroxyanisole (analyte)
- 2-tert-Butyl-4-hydroxyanisole-d3 (internal standard, IS)
- Biological matrix (e.g., rat plasma)
- Solvents for extraction (e.g., methylene chloride)
- Reagents for derivatization (if necessary, e.g., trifluoroacetic anhydride)
- LC-MS/MS system

Procedure:

Preparation of Standard Solutions:



- Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol).
- Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation:

- To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard (2-tert-Butyl-4-hydroxyanisole-d3).
- Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix. For instance, an extraction can be carried out using methylene chloride.
- Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
- Derivatization may be performed to improve chromatographic and mass spectrometric properties.

LC-MS/MS Analysis:

- Inject the prepared samples onto the LC-MS/MS system.
- Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

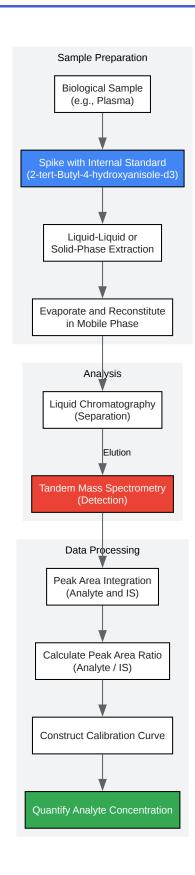


- o Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical method.





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Caption: Workflow for quantitative analysis using a deuterated internal standard.



Conclusion

2-tert-Butyl-4-hydroxyanisole-d3 is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard significantly improves the reliability and accuracy of quantitative assays for 2-tert-Butyl-4-hydroxyanisole. The detailed protocol and workflow provided in this guide offer a framework for the application of this stable isotopelabeled compound in a research setting.

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